REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][C:8]=1[F:14])=[O:5].[Al+3].[Cl-].[Cl-].[Cl-].Cl>>[F:14][C:8]1[CH:9]=[C:10]([OH:13])[CH:11]=[C:12]2[C:7]=1[NH:6][C:4](=[O:5])[CH2:3][CH2:2]2 |f:1.2.3.4|
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Name
|
3-Chloro-N-(2-fluoro-4-hydroxyphenyl)propanamide
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Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)NC1=C(C=C(C=C1)O)F
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
CUSTOM
|
Details
|
After isolation of the organic layer and removal of solvents under reduced pressure
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Type
|
CUSTOM
|
Details
|
the desired crude product (1.8 g) was collected as light brown solids
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C=C2CCC(NC12)=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |